molecular formula C9H4BrClO2 B13688011 7-Bromo-4-chlorocoumarin

7-Bromo-4-chlorocoumarin

Cat. No.: B13688011
M. Wt: 259.48 g/mol
InChI Key: LCAUVHAQZDTFCM-UHFFFAOYSA-N
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Description

7-Bromo-4-chlorocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

The synthesis of 7-Bromo-4-chlorocoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

7-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorescence properties allow it to act as a probe, binding to target molecules and emitting light upon excitation. This interaction can be used to monitor biochemical processes and detect the presence of specific ions or molecules . The bromine and chlorine atoms enhance the compound’s binding affinity and specificity towards its targets .

Properties

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

7-bromo-4-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H

InChI Key

LCAUVHAQZDTFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)C=C2Cl

Origin of Product

United States

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